2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide
Description
2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide is a sulfonamide derivative characterized by a hydroxy group on the ethane-sulfonamide backbone and a 2-methylbenzyl substituent. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.3 g/mol. The compound combines a polar sulfonamide group with an aromatic 2-methylphenyl moiety, which may influence its solubility, lipophilicity, and biological interactions.
Properties
IUPAC Name |
2-hydroxy-N-[(2-methylphenyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-4-2-3-5-10(9)8-11-15(13,14)7-6-12/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTRDZRDQQCFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 2-methylbenzylamine with ethylene oxide in the presence of a sulfonating agent . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide with structurally related sulfonamides and benzamides, emphasizing substituent effects and inferred properties:
Key Structural and Functional Insights:
Lipophilicity and Bioavailability :
- The 2-methylbenzyl group in the target compound likely increases lipophilicity compared to simpler alkyl substituents (e.g., isopropyl in ), enhancing membrane permeability. This trend aligns with benzamide analogs, where higher lipophilicity correlated with improved anti-mycobacterial activity .
- The hydroxy group may improve solubility but reduce passive diffusion, creating a balance between bioavailability and target engagement.
The target compound’s hydroxy group could similarly interact with quinone-binding sites in biological systems.
The sulfonamide group’s inherent antibacterial properties (e.g., inhibition of dihydropteroate synthase) may synergize with this substituent.
Synthetic Challenges :
- Steric hindrance from the 2-methylbenzyl group may complicate synthesis compared to less bulky analogs (e.g., 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide ). Purity and yield optimization would require tailored reaction conditions.
Biological Activity
2-Hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₁₁H₁₅N₁O₃S
- Molecular Weight : Approximately 229.30 g/mol
- Functional Groups : Hydroxyl group, sulfonamide group, and a methylphenyl moiety.
These structural characteristics contribute to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties. It may inhibit key inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Enzyme Inhibition : It may interact with specific enzymes or receptors, leading to biological effects such as the inhibition of carbonic anhydrase or other enzymes involved in metabolic pathways.
The mechanism of action of this compound involves:
- Binding Affinity : Interaction studies have shown that the compound binds to various biological targets, potentially inhibiting their activity. This interaction may disrupt normal cellular processes, leading to its observed biological effects.
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and microbial resistance, which is critical for its antimicrobial and anti-inflammatory activities.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds is essential to highlight the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxy-N-(3-methylphenyl)methyl]ethane-1-sulfonamide | Similar sulfonamide structure | Different methyl substitution on the phenyl ring |
| Sulfanilamide | Basic sulfonamide structure | Historically used as an antibiotic |
| Acetazolamide | Contains a sulfonamide and carbonic anhydrase inhibitor | Primarily used in treating glaucoma |
The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to these compounds, making it a promising candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy found that this compound exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Inflammatory Response Studies : In vitro assays demonstrated that this compound could reduce inflammatory markers in cell cultures, suggesting its role in modulating inflammatory responses.
- Pharmacokinetics : Research on pharmacokinetic profiles indicated favorable absorption and distribution characteristics, which are crucial for developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
